molecular formula C18H10Cl2N2S B14468038 Quinoline, 3,3'-thiobis[2-chloro- CAS No. 68844-43-9

Quinoline, 3,3'-thiobis[2-chloro-

Cat. No.: B14468038
CAS No.: 68844-43-9
M. Wt: 357.3 g/mol
InChI Key: RFKCKWRWLQHLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 3,3’-thiobis[2-chloro-] is a compound that belongs to the quinoline family, which are aromatic compounds consisting of a benzene ring fused with a pyridine heterocyclic system . This compound is known for its unique structure, which includes a thiobis linkage and chloro substituents, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3,3’-thiobis[2-chloro-] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Quinoline, 3,3’-thiobis[2-chloro-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes. For instance, quinolines can inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in their antibacterial activity.

Properties

CAS No.

68844-43-9

Molecular Formula

C18H10Cl2N2S

Molecular Weight

357.3 g/mol

IUPAC Name

2-chloro-3-(2-chloroquinolin-3-yl)sulfanylquinoline

InChI

InChI=1S/C18H10Cl2N2S/c19-17-15(9-11-5-1-3-7-13(11)21-17)23-16-10-12-6-2-4-8-14(12)22-18(16)20/h1-10H

InChI Key

RFKCKWRWLQHLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)SC3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.